Selepressin

Description

This compound is a Protein drug with a maximum clinical trial phase of II and has 1 investigational indication.

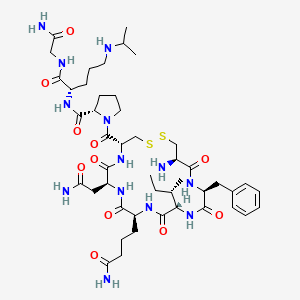

Structure

2D Structure

Properties

CAS No. |

876296-47-8 |

|---|---|

Molecular Formula |

C46H73N13O11S2 |

Molecular Weight |

1048.3 g/mol |

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-10-(4-amino-4-oxobutyl)-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-5-(propan-2-ylamino)pentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H73N13O11S2/c1-5-26(4)38-45(69)54-30(14-9-17-35(48)60)41(65)56-32(21-36(49)61)42(66)57-33(24-72-71-23-28(47)39(63)55-31(43(67)58-38)20-27-12-7-6-8-13-27)46(70)59-19-11-16-34(59)44(68)53-29(15-10-18-51-25(2)3)40(64)52-22-37(50)62/h6-8,12-13,25-26,28-34,38,51H,5,9-11,14-24,47H2,1-4H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,52,64)(H,53,68)(H,54,69)(H,55,63)(H,56,65)(H,57,66)(H,58,67)/t26-,28-,29-,30-,31-,32-,33-,34-,38-/m0/s1 |

InChI Key |

JCVQBJTWWDYUFQ-MRUTUVJXSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCCC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCNC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCCC(=O)N |

Appearance |

Solid powder |

Key on ui application |

Selepressin is deveolped for the treatment of vasodilatory hypotension in septic shock. |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

H-Cys(1)-Phe-Ile-Nva(CONH2)-Asn-Cys(1)-Pro-Orn(iPr)-Gly-NH2 |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO. |

source |

Synthetic |

storage |

-20°C |

Synonyms |

(Phe2; Ile3; Hgn4; Orn(iPr)8)vasopressin; 2-Phe-3-Ile-4-Hgn-8-Orn(iPr)-vasopressin; FE 202158; vasopressin; Phe(2)-Ile(3)-Hgn(4)-Orn(iPr)(8)-; vasopressin; phenylalanyl(2)-isoleucyl(3)-Hgn(4)-ornithyl(isopropyl)(8)- |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacodynamics of Selective V1A Receptor Agonists: A Technical Guide

Introduction

The arginine vasopressin (AVP) system is a critical neuroendocrine regulator of a wide array of physiological functions, from water homeostasis and blood pressure control to complex social behaviors.[1][2][3] AVP exerts its effects through three main G-protein coupled receptor (GPCR) subtypes: V1A, V1B, and V2.[4][5] The V1A receptor (V1AR), in particular, is widely distributed throughout the body, with significant expression in vascular smooth muscle cells, the liver, platelets, and numerous regions of the central nervous system.[4][6] Activation of the V1AR is primarily linked to vasoconstriction, glycogenolysis, platelet aggregation, and the modulation of social recognition, aggression, and anxiety.[6][7][8]

Given its diverse roles, the V1A receptor has emerged as a promising therapeutic target. Selective V1A receptor agonists are being investigated for conditions such as vasodilatory shock, where their potent vasopressor effects are beneficial.[9][10][11] This technical guide provides an in-depth overview of the pharmacodynamics of selective V1A receptor agonists, focusing on signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to researchers and drug development professionals.

V1A Receptor Signaling Pathways

The V1A receptor is a canonical GPCR that primarily couples to Gαq/11 proteins to initiate downstream signaling cascades.[4][5] Additionally, like many GPCRs, it can signal through G-protein-independent pathways involving β-arrestins.

1.1 Gq/11-Mediated Pathway Upon agonist binding, the V1A receptor undergoes a conformational change that activates the associated heterotrimeric Gq/11 protein.[1][6] This activation leads to the dissociation of the Gαq subunit, which in turn stimulates phospholipase C (PLC).[5][6][7] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[1] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets to elicit cellular responses such as smooth muscle contraction.[6][7]

1.2 β-Arrestin-Mediated Internalization Following agonist-induced activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the C-terminal tail of the V1A receptor.[7] This phosphorylation promotes the binding of β-arrestins (specifically β-arrestin 2) to the receptor.[7] β-arrestin binding facilitates the internalization of the receptor via endocytosis, a process that leads to receptor desensitization and signal termination.[4][7] The β-arrestin can also act as a scaffold for other signaling molecules, potentially initiating G-protein-independent signaling pathways.[5][7]

Caption: V1A receptor signaling via Gq/11 and β-arrestin pathways.

Quantitative Pharmacodynamics of Selective V1A Agonists

The pharmacodynamic profile of a V1A agonist is defined by its binding affinity (Ki) and its functional potency (EC50 or Kact) and efficacy at the receptor. The following tables summarize quantitative data for several selective V1A receptor agonists from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Potency of Selective V1A Agonists

| Compound | Receptor/Assay System | Binding Affinity (Ki) | Functional Potency (EC50/Kact) | Efficacy (% of AVP) | Reference(s) |

| Arginine Vasopressin (AVP) | Human V1AR (Calcium Flux) | - | 2.1 nM (EC50) | 100% | [12] |

| F-180 | Human V1AR (CHO cells) | 11 nM | 1.7 nM (Kact) | ~80% (Partial Agonist) | [13] |

| Selepressin | Ovine Model | - | Titrated Infusion | Effective Vasopressor | [10][14] |

| FE 202158 | Rat Model / In Vitro | Potent & Selective | - | Short-acting | [9][15] |

| OCE-205 | Human V1AR | - | - | ~50% (Partial Agonist) | [16] |

| [Phe²,Ile³,Hgn⁴,Orn(iPr)⁸]VP (45) | In Vitro Functional Assay | Potent & Selective | - | Short-acting | [9] |

Note: Data is compiled from various sources and experimental conditions may differ.

Table 2: In Vivo Hemodynamic Effects of Selective V1A Agonists

| Compound | Animal Model | Dosing | Key Hemodynamic Effects | Reference(s) |

| This compound | Anesthetized Dogs | 1-300 ng/kg/min IV infusion | ↑ Mean Blood Pressure (13-18%)↓ Aortic Blood Flow (40-45%)↓ Coronary Blood Flow (16-22%) | [17] |

| FE 202158 | Ovine Septic Shock | Titrated IV infusion | Maintained Mean Arterial Pressure at baseline levelsPrevented vascular leak/fluid accumulation | [11] |

| OCE-205 | Rat (Portal Hypertension) | 10-500 µg/kg SC bolus | ↓ Portal Pressure↑ Mean Arterial Pressure (peak ~15 mmHg) | [16] |

| Selective V1A Agonist | Wistar Rats | - | Reduced renal sodium reabsorption | [18] |

Key Experimental Protocols

Characterizing the pharmacodynamics of novel V1A agonists requires a suite of in vitro and in vivo assays. Below are detailed methodologies for foundational experiments.

3.1 In Vitro Receptor Binding Assay (Competitive Radioligand)

This assay determines the affinity (Ki) of a test compound for the V1A receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials :

-

Cell membranes prepared from a cell line stably expressing the human V1A receptor (e.g., CHO-K1, HEK293).[9][13]

-

Radioligand: A high-affinity V1A receptor ligand labeled with a radioisotope (e.g., [³H]-Arginine Vasopressin).

-

Test compounds (selective V1A agonists).

-

Assay Buffer (e.g., Tris-HCl with MgCl₂ and BSA).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Methodology :

-

Incubation : In a multi-well plate, combine cell membranes, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound.

-

Equilibrium : Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration : Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with bound radioligand.

-

Washing : Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification : Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[19]

-

References

- 1. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]

- 2. Modulation of social behavior by distinct vasopressin sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Is there a cardiovascular rationale for the use of combined vasopressin V1a/V2 receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. scbt.com [scbt.com]

- 7. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. New, potent, selective, and short-acting peptidic V1a receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective V1a agonist, this compound: a promising alternative for treatment of septic shock? - ESICM [esicm.org]

- 11. Selective V1a receptor agonists in experimental septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 12. innoprot.com [innoprot.com]

- 13. Pharmacological characterization of F-180: a selective human V1a vasopressin receptor agonist of high affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Selective V1A Receptor Agonist, this compound, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock* - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. OCE-205, a Selective V1a Partial Agonist, Reduces Portal Pressure in Rat Models of Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, a new V1A receptor agonist: hemodynamic comparison to vasopressin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of Selective Agonists of V1a, V2, and V1b Receptors on Sodium Transport in Rat Kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]

Selepressin's Effect on Endothelial Barrier Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective vasopressin V1A receptor agonist, selepressin, and its role in modulating endothelial barrier function. Vascular hyperpermeability is a critical feature of septic shock, leading to organ dysfunction and failure[1]. This compound has emerged as a potential therapeutic agent aimed at mitigating this vascular leakage. This document details its mechanism of action, summarizes key quantitative data from in vitro and clinical studies, provides detailed experimental protocols, and visualizes the underlying biological pathways.

Mechanism of Action: V1A Receptor-Mediated Barrier Enhancement

This compound exerts its protective effects on the endothelium primarily through the activation of the vasopressin V1A receptor (V1AR)[1]. Unlike non-selective vasopressin, which also stimulates V2 receptors that can have vasodilatory and pro-coagulant effects, this compound's selectivity for the V1AR targets vasoconstriction and endothelial barrier regulation[2].

The binding of this compound to the V1AR on endothelial cells initiates a signaling cascade that counteracts inflammatory and edemogenic stimuli. Key downstream effects include:

-

Induction of p53: this compound has been shown to strongly induce the expression of the tumor suppressor protein p53, which appears to be involved in its palliative effects[1].

-

Regulation of Rho GTPases: The signaling pathway leads to the suppression of the pro-inflammatory RhoA/myosin light chain 2 (MLC2) pathway. Concurrently, it triggers the barrier-protective effects of the GTPase Rac1[1]. The balance between RhoA (generally associated with barrier disruption) and Rac1 (associated with barrier enhancement) is crucial for maintaining endothelial integrity[1][3][4].

This dual action—suppressing disruptive pathways while activating protective ones—stabilizes the endothelial barrier, preserves the integrity of cell-cell junctions (e.g., VE-cadherin), and modulates the actin cytoskeleton to prevent the formation of intercellular gaps[1].

Quantitative Data on Endothelial Barrier Function

In vitro studies using human lung microvascular endothelial cells (HLMVECs) have provided quantitative evidence of this compound's barrier-protective effects. The primary method for this assessment is the real-time measurement of transendothelial electrical resistance (TEER), where an increase in resistance corresponds to enhanced barrier integrity[1].

Table 1: Summary of In Vitro Effects of this compound on Endothelial Barrier Disruption

| Disrupting Agent | Cell Type | This compound Effect | Key Finding | Citation |

| Thrombin | HLMVEC | Concentration-dependent | Counteracts thrombin-induced decrease in TEER. | [1] |

| VEGF | HLMVEC | Concentration-dependent | Counteracts VEGF-induced decrease in TEER. | [1] |

| Angiopoietin 2 | HLMVEC | Concentration-dependent | Counteracts Ang-2-induced decrease in TEER. | [1] |

| LPS | HLMVEC | Concentration-dependent | Counteracts LPS-induced decrease in TEER and protects VE-cadherin integrity. | [1] |

Table 2: Summary of Preclinical and Clinical Findings Related to Vascular Leakage

| Study Type | Model / Population | This compound Dose | Key Outcome Related to Vascular Leak | Citation |

| Preclinical (Ovine Model) | Peritonitis-induced septic shock | 1 pmol/kg/min (early) | Associated with less lung edema and lower cumulative fluid balance compared to AVP or norepinephrine. | [2][5] |

| Preclinical (Ovine Model) | Pneumonia-induced septic shock | N/A | More effective at reducing vascular leak than arginine vasopressin (AVP). | [2] |

| Phase IIa Clinical Trial | Septic shock patients | 2.5 ng/kg/min | Decreased cumulative net fluid balance from day 5 onward compared to placebo. | [6][7] |

| Phase IIb/III Clinical Trial (SEPSIS-ACT) | Septic shock patients | 1.7, 2.5, or 3.5 ng/kg/min | Lower net fluid balance in the first 24 hours (observation, not a primary endpoint). | [8] |

Note: While the SEPSIS-ACT trial did not meet its primary endpoint of ventilator- and vasopressor-free days, observations on fluid balance are consistent with a potential effect on vascular permeability[8][9].

Detailed Experimental Protocols

The assessment of endothelial barrier function in vitro relies on standardized methodologies. Below are detailed protocols for two key assays used in this field.

Transendothelial Electrical Resistance (TEER) Measurement

This protocol describes the use of an electrical cell-substrate impedance sensing (ECIS) system or a standard Endohm/EVOM ohmmeter to measure the resistance across an endothelial monolayer in real-time.

Objective: To quantify the integrity of endothelial cell-cell junctions.

Materials:

-

Human Microvascular Endothelial Cells (HMEC-1 or HLMVEC)[10].

-

Endothelial Growth Medium (EGM-2)[11].

-

Transwell inserts (e.g., 6.5 mm diameter, 8.0 µm pore size polycarbonate) or specialized ECIS arrays (e.g., 96W20idf plate)[10][11][12].

-

Fibronectin (25 µg/mL) for coating[12].

-

TEER measurement system (e.g., xCELLigence RTCA, Applied Biophysics ECIS ZΘ, or World Precision Instruments EVOM)[10][11].

-

Edemogenic agents (e.g., LPS, thrombin) and this compound.

Procedure:

-

Coating & Seeding: Coat Transwell inserts or ECIS wells with fibronectin. Seed endothelial cells at a high density (e.g., 1 x 10⁵ cells/mL or 60,000 cells/cm²) and culture until a confluent monolayer is formed, typically for 3-5 days[11][12].

-

Equilibration: Before the experiment, replace the medium and allow the cells to equilibrate in a 37°C incubator for at least 1 hour[12].

-

Baseline Measurement: Measure the baseline electrical resistance. For confluent HMVECs, this reading is often between 400 and 420 Ω[12].

-

Treatment: Add the disruptive agent (e.g., LPS at 1 µg/mL) to the upper chamber, with or without pre-treatment or co-treatment with various concentrations of this compound[1][11].

-

Data Acquisition: Record resistance measurements in real-time or at specified intervals (e.g., every hour) for the duration of the experiment (typically 10 min to 24 h)[10].

-

Calculation: To calculate the final TEER value (expressed as Ω·cm²), subtract the resistance of a blank, cell-free insert from the measured value and multiply by the surface area of the insert membrane[12].

Horseradish Peroxidase (HRP) Permeability Assay

This protocol measures the flux of a tracer molecule across the endothelial monolayer, providing a direct assessment of paracellular permeability.

Objective: To measure the passage of macromolecules across the endothelial barrier.

Materials:

-

Confluent endothelial monolayer on Transwell inserts (prepared as in 3.1).

-

Horseradish Peroxidase (HRP) solution (e.g., 0.126 µM in serum-free medium)[12].

-

Substrate for HRP (e.g., guaiacol) and hydrogen peroxide (H₂O₂)[12].

-

UV spectrophotometer.

Procedure:

-

Preparation: Prepare confluent endothelial monolayers on Transwell inserts as described previously.

-

Treatment: On the day of the experiment, remove the medium from both chambers. Add fresh medium containing the permeability treatments (e.g., disruptive agent +/- this compound) to the upper chamber and fresh medium to the lower chamber.

-

Tracer Addition: Add HRP solution to the upper (luminal) chamber[12].

-

Sampling: Place the plate in an incubator. At specified time intervals (e.g., 1, 2, 3, and 6 hours), collect a small aliquot (e.g., 50 µL) from the lower (abluminal) chamber[12].

-

Enzymatic Reaction: Initiate the HRP enzymatic reaction in the collected samples by adding H₂O₂ and the substrate.

-

Measurement: Monitor the change in absorbance using a UV spectrophotometer to determine the concentration of HRP that has passed through the monolayer.

-

Calculation: The permeability coefficient can be calculated based on the rate of tracer appearance in the lower chamber over time[13].

Conclusion

This compound demonstrates a clear, V1A receptor-mediated protective effect on the endothelial barrier in vitro. It counteracts hyperpermeability induced by a range of inflammatory stimuli by modulating the critical RhoA/Rac1 signaling balance[1]. Preclinical and clinical data, particularly regarding fluid balance, support these findings by providing an indirect measure of reduced vascular leakage in vivo[2][5][6]. While a large-scale clinical trial did not show a benefit in its primary composite endpoint, the consistent observations of improved fluid dynamics suggest that selective V1A agonism remains a valuable area of investigation for therapies targeting endothelial barrier dysfunction in critical illnesses like septic shock[7][8]. Further research is warranted to delineate the full potential of this therapeutic strategy.

References

- 1. Protective Mechanism of the Selective Vasopressin V1A Receptor Agonist this compound against Endothelial Barrier Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective V1a agonist, this compound: a promising alternative for treatment of septic shock? - ESICM [esicm.org]

- 3. Activation of RhoA, but Not Rac1, Mediates Early Stages of S1P-Induced Endothelial Barrier Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rho and Rac but not Cdc42 regulate endothelial cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Selective V1A Receptor Agonist, this compound, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock* - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel selective vasopressin V1A agonist, is an effective substitute for norepinephrine in a phase IIa randomized, placebo-controlled trial in septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a novel selective vasopressin V1A agonist, is an effective substitute for norepinephrine in a phase IIa randomized, placebo-controlled trial in septic shock patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rebelem.com [rebelem.com]

- 9. Effect of this compound vs Placebo on Ventilator- and Vasopressor-Free Days in Patients With Septic Shock: The SEPSIS-ACT Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catecholaminergic Vasopressors Reduce Toll-Like Receptor Agonist-Induced Microvascular Endothelial Cell Permeability But Not Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for Measuring Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical Evaluation of Selepressin: An In-depth Technical Guide to Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preclinical animal models utilized in the evaluation of Selepressin, a selective vasopressin V1a receptor agonist, for the treatment of septic and vasodilatory shock. This document details experimental protocols, summarizes key quantitative outcomes, and visualizes critical signaling pathways and workflows to facilitate the design and interpretation of future preclinical studies in this domain.

Introduction to this compound and its Mechanism of Action

This compound is a short-acting, selective agonist for the vasopressin V1a receptor.[1] Its primary mechanism of action in vasodilatory shock is vasoconstriction, mediated through the V1a receptors located on vascular smooth muscle cells.[2][3] Unlike arginine vasopressin (AVP), which also activates V2 receptors leading to vasodilation and potential antidiuretic effects, this compound's selectivity for the V1a receptor is hypothesized to offer a more targeted therapeutic effect with a better safety profile.[4] Preclinical studies have been crucial in elucidating these effects and comparing the efficacy and safety of this compound to standard-of-care vasopressors like norepinephrine and AVP.[4]

The signaling cascade initiated by this compound binding to the V1a receptor is pivotal to its vasoconstrictive effects. This G-protein coupled receptor (GPCR) activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][5] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), both contributing to the contraction of vascular smooth muscle and a subsequent increase in systemic vascular resistance and blood pressure.[2][5]

Preclinical Animal Models for this compound Evaluation

Large animal models, particularly ovine (sheep) and porcine (pig) models, are frequently employed in sepsis research due to their physiological and anatomical similarities to humans.[6] These models allow for clinically relevant instrumentation, monitoring, and the induction of a septic state that closely mimics the human condition.

Ovine Models of Septic Shock

Sheep are a well-established model for studying sepsis and septic shock. Their size allows for detailed hemodynamic monitoring and repeated blood sampling.

2.1.1. Fecal Peritonitis-Induced Sepsis: This model induces a polymicrobial infection that closely resembles the clinical scenario of peritonitis-induced sepsis.

2.1.2. Pseudomonas aeruginosa Pneumonia-Induced Sepsis: This model is relevant for studying sepsis originating from a pulmonary infection, a common cause of sepsis in humans.

Porcine Models of Septic Shock

Pigs are another highly relevant large animal model for sepsis research, offering similar advantages to ovine models in terms of physiological translatability.

2.2.1. Fecal Peritonitis-Induced Sepsis: Similar to the ovine model, this induces a clinically relevant polymicrobial sepsis.

2.2.2. Cecal Ligation and Puncture (CLP): The CLP model is a widely used and standardized method for inducing intra-abdominal sepsis. It involves a surgical procedure to ligate and puncture the cecum, leading to the leakage of fecal contents into the peritoneal cavity and subsequent polymicrobial infection.[7][8][9]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and translational relevance of preclinical findings.

Ovine Fecal Peritonitis Model Protocol

-

Animal Preparation: Adult female sheep are fasted with free access to water before the experiment. Anesthesia is induced and maintained throughout the procedure. The animals are mechanically ventilated.

-

Instrumentation: Catheters are placed for hemodynamic monitoring (e.g., arterial line for blood pressure, pulmonary artery catheter for cardiac output), fluid and drug administration (central venous catheter), and blood sampling.

-

Sepsis Induction: A laparotomy is performed, and a standardized amount of the animal's own feces is collected and suspended in saline. This fecal slurry is then instilled into the peritoneal cavity to induce peritonitis.[10]

-

Monitoring: Key hemodynamic parameters (Mean Arterial Pressure (MAP), Cardiac Index (CI), Systemic Vascular Resistance Index (SVRI)), respiratory parameters, and body temperature are continuously monitored. Blood samples are collected at regular intervals to measure inflammatory markers (e.g., IL-6, nitrite/nitrate), lactate levels, and markers of organ function.

-

Therapeutic Intervention: Once signs of septic shock develop (e.g., sustained hypotension despite fluid resuscitation), animals are randomized to receive a continuous intravenous infusion of this compound, a comparator vasopressor (e.g., norepinephrine, AVP), or placebo. Doses are titrated to achieve a target MAP.

-

Data Collection and Endpoints: Data is collected for a predefined period or until a humane endpoint is reached. Primary endpoints often include hemodynamic stability, while secondary endpoints may include survival time, fluid balance, and markers of inflammation and organ damage.

Ovine Pseudomonas aeruginosa Pneumonia Model Protocol

-

Animal Preparation and Instrumentation: Similar to the fecal peritonitis model.

-

Sepsis Induction: A suspension of Pseudomonas aeruginosa embedded in agar beads is instilled into a specific lung segment via bronchoscopy.[11][12][13] This method creates a localized and persistent infection leading to pneumonia and subsequent sepsis.

-

Monitoring and Intervention: As described in the fecal peritonitis model, with a focus on respiratory parameters in addition to hemodynamics.

-

Data Collection and Endpoints: Similar to the fecal peritonitis model, with additional endpoints related to lung injury and function.

Porcine Cecal Ligation and Puncture (CLP) Model Protocol

-

Animal Preparation and Instrumentation: Similar to the ovine models.

-

Sepsis Induction: A midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve to prevent bowel obstruction.[8][9] The ligated cecum is then punctured one or more times with a needle of a specific gauge to allow for the leakage of fecal material into the peritoneum.[8][9] The cecum is returned to the abdominal cavity, and the incision is closed.

-

Post-Operative Care and Monitoring: Animals receive fluid resuscitation and analgesic support. Hemodynamic and other physiological parameters are continuously monitored.

-

Therapeutic Intervention: Upon the development of septic shock, vasopressor therapy with this compound or comparators is initiated.

-

Data Collection and Endpoints: Similar to the other models, focusing on hemodynamic stabilization, inflammatory response, and organ function.

Quantitative Data Presentation

The following tables summarize key quantitative data from a representative ovine septic shock study comparing early intervention with this compound, Arginine Vasopressin (AVP), and Norepinephrine (NE).[4]

Table 1: Hemodynamic Parameters in an Ovine Model of Septic Shock (Early Intervention)

| Parameter | This compound | Arginine Vasopressin (AVP) | Norepinephrine (NE) |

| Mean Arterial Pressure (MAP) | Maintained | Decreased | Decreased |

| Cardiac Index (CI) | Maintained | Decreased | Decreased |

| Systemic Vascular Resistance Index (SVRI) | Maintained | Maintained | Maintained |

| Left Ventricular Stroke Work Index (LVSWI) | Maintained | Decreased | Decreased |

Table 2: Fluid Balance and Inflammatory Markers in an Ovine Model of Septic Shock (Early Intervention)

| Parameter | This compound | Arginine Vasopressin (AVP) | Norepinephrine (NE) |

| Cumulative Fluid Balance | Lower | Higher | Higher |

| Blood Lactate Levels | Slower Increase | Faster Increase | Faster Increase |

| Interleukin-6 (IL-6) Levels | Lower | Higher | Higher |

| Nitrite/Nitrate Levels | Lower | Higher | Higher |

Table 3: Organ Function and Survival in an Ovine Model of Septic Shock (Early Intervention)

| Parameter | This compound | Arginine Vasopressin (AVP) | Norepinephrine (NE) |

| Lung Edema | Less | More | More |

| Renal Blood Flow | Higher | Lower | Lower |

| Creatinine Clearance | Higher | Lower | Lower |

| Survival Time | Longer | Shorter | Shorter |

Mandatory Visualizations

Signaling Pathway

References

- 1. This compound in Septic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. Selective V1a agonist, this compound: a promising alternative for treatment of septic shock? - ESICM [esicm.org]

- 5. Vasopressin signaling pathways in vascular smooth muscle [imrpress.com]

- 6. Modeling sepsis, with a special focus on large animal models of porcine peritonitis and bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Lung Segmental Model of Chronic Pseudomonas Infection in Sheep | PLOS One [journals.plos.org]

- 12. A Lung Segmental Model of Chronic Pseudomonas Infection in Sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.ed.ac.uk [research.ed.ac.uk]

The Journey of Selepressin (FE 202158): A Selective Vasopressin V1a Receptor Agonist

A Technical Guide on the Discovery, Synthesis, and Preclinical Evaluation

Introduction

Selepressin (FE 202158) is a potent and highly selective synthetic nonapeptide agonist of the vasopressin V1a receptor.[1][2] Developed by Ferring Pharmaceuticals, it was investigated for the treatment of vasodilatory hypotension, particularly in the context of septic shock.[2][3] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, intended for researchers, scientists, and professionals in drug development.

This compound, also known as [Phe(2),Ile(3),Hgn(4),Orn(iPr)(8)]vasopressin, was designed as a short-acting peptide analog of the endogenous hormone arginine vasopressin (AVP).[2][4][5] Unlike AVP, which acts on V1a, V1b, and V2 receptors, this compound's high selectivity for the V1a receptor was intended to elicit potent vasoconstriction to restore blood pressure while avoiding the V2 receptor-mediated effects on water retention and potential complications.[4][5][6]

Synthesis of this compound (FE 202158)

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. A patented method outlines a specific process for its creation.[7]

The core of the synthesis involves the sequential coupling of amino acids to a solid resin support. The amino acid sequence for this compound is H-Cys(1)-Phe-Ile-hGln-Asn-Cys(1)-Pro-Orn(iPr)-Gly-NH2.[2] The synthesis process generally follows these key steps:

-

Resin Preparation: An appropriate amino resin serves as the solid support.

-

Amino Acid Coupling: Amino acids with protected functional groups are sequentially coupled to the resin. The typical order of coupling is Gly, Orn(i-Pr), Pro, Cys(Allocam), Asn(Trt), Hgn(Trt), Ile, Phe, and Cys(Allocam).[7] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed for protecting the alpha-amino groups.[7]

-

Deprotection: After each coupling step, the N-terminal protecting group (e.g., Fmoc) is removed to allow for the addition of the next amino acid.

-

Cyclization: Once the linear peptide chain is assembled, the protective groups on the cysteine residues are removed, and an intramolecular disulfide bond is formed between the two cysteine residues.[7]

-

Cleavage and Purification: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed. The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively binding to and activating the vasopressin V1a receptor, a G protein-coupled receptor (GPCR).[1][2] The activation of the V1a receptor initiates a cascade of intracellular events primarily through the Gq/11 signaling pathway.

Upon binding of this compound, the V1a receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC).

In vascular smooth muscle cells, this signaling cascade ultimately leads to vasoconstriction. In endothelial cells, this compound has been shown to protect against endothelial barrier dysfunction. This protective mechanism involves the induction of p53 expression and the suppression of the inflammatory RhoA/myosin light chain 2 (MLC2) pathway, while promoting the barrier-protective effects of the GTPase Rac1.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species | Receptor | Value | Reference |

| EC50 | Human | V1a | 2.4 nM | [5][9] |

| Human | V1b | >340 nM | [5][9] | |

| Human | V2 | >2656 nM | [5][9] | |

| Human | Oxytocin | >1056 nM | [5][9] | |

| Selectivity Ratio | Human | V1a vs V1b:V2:OT | 1:142:1107:440 | [5][9] |

| EC50 (Vasoconstriction) | Rat (iliac artery) | V1a | 3.6 nM | [5][9] |

Table 2: In Vivo Hemodynamic and Pharmacodynamic Effects

| Parameter | Animal Model | Dose | Effect | Reference |

| Mean Arterial Pressure (MAP) | LPS-induced rabbit endotoxemia | 1 µg/kg/min | ↑ 38.5% | [1][10] |

| Mesenteric Blood Flow (MBF) | Endotoxemic rabbit | Not specified | ↓ | [1] |

| Vascular Leak | Ovine severe sepsis | 7 pmol/kg/min | Blocked | [1][10] |

| ED50 (Ear Skin Blood Flow Reduction) | Rat | 4.0 pmol/kg/min | - | [5][9] |

Table 3: Clinical Trial Data (Phase IIa)

| Parameter | Patient Population | Dose | Observation | Reference |

| Norepinephrine Substitution | Septic shock patients | 2.5 ng/kg/minute | Rapidly replaced norepinephrine while maintaining MAP | [11][12] |

| Fluid Balance | Septic shock patients | 2.5 ng/kg/minute | May improve fluid balance | [11][12] |

| Mechanical Ventilation Time | Septic shock patients | 2.5 ng/kg/minute | May shorten ventilation time | [11][12] |

Experimental Protocols

Vasopressin V1a Receptor Functional Reporter Gene Assay

This assay is used to determine the potency and selectivity of compounds like this compound at the V1a receptor.

-

Cell Culture: A stable cell line (e.g., CHO-K1) expressing the human V1a receptor and a reporter gene (e.g., luciferase or beta-lactamase) under the control of a response element sensitive to V1a receptor activation (e.g., NFAT) is used.

-

Assay Preparation: Cells are seeded in microtiter plates and incubated to allow for attachment.

-

Compound Treatment: Serial dilutions of this compound and control compounds are added to the cells.

-

Incubation: The plates are incubated for a specific period to allow for receptor activation and reporter gene expression.

-

Signal Detection: A substrate for the reporter enzyme is added, and the resulting signal (luminescence or fluorescence) is measured using a plate reader.

-

Data Analysis: The signal intensity is plotted against the compound concentration, and the EC50 value is calculated using a sigmoidal dose-response curve.

Isolated Rat Common Iliac Artery Vasoconstriction Assay

This ex vivo assay measures the direct vasoconstrictor effect of this compound on arterial smooth muscle.

-

Tissue Preparation: The common iliac artery is dissected from a rat and cut into rings.

-

Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, aerated with carbogen (95% O2, 5% CO2), and maintained at 37°C.

-

Equilibration: The rings are allowed to equilibrate under a resting tension.

-

Compound Addition: Cumulative concentrations of this compound are added to the organ bath.

-

Tension Measurement: The isometric tension of the arterial rings is continuously recorded using a force transducer.

-

Data Analysis: The increase in tension is plotted against the this compound concentration to determine the EC50 for vasoconstriction.

Conclusion

This compound (FE 202158) is a meticulously designed selective V1a receptor agonist with a well-defined synthesis pathway and mechanism of action. Preclinical and early clinical studies demonstrated its potential as a potent vasopressor that could offer a more targeted therapeutic approach for vasodilatory shock compared to non-selective vasopressin analogs.[6][11] While later-stage clinical trials did not ultimately demonstrate a significant improvement in primary endpoints for septic shock, the journey of this compound provides valuable insights into the role of selective vasopressin receptor agonism and serves as a significant case study for drug development in critical care.[2][13] The data and methodologies presented in this guide offer a comprehensive resource for researchers in the field of peptide pharmacology and critical care medicine.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and some pharmacological properties of three new analogues of arginine-vasopressin modified in positions 1,2,4 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. Simple isolated perfused artery preparation: vasoconstrictor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A solid-phase synthesis of (8-arginine)-vasopressin through a crystalline protected nonapeptide intermediate and biological properties of the hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]

- 10. Effects of the vasopressin V1 agonist [Phe2,Ile3,Orn8]] vasopressin on regional kidney perfusion and renal excretory function in anesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. peptide.com [peptide.com]

- 13. CN109748950B - Method for solid-phase synthesis of vasopressin receptor peptide agonist this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Signaling Pathways Activated by Selepressin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selepressin, a potent and highly selective short-acting peptide agonist for the vasopressin 1A receptor (V1aR), has been a subject of significant research, particularly for its potential therapeutic applications in conditions like septic shock.[1] Its mechanism of action is rooted in the activation of specific intracellular signaling cascades that mediate its physiological effects, primarily vasoconstriction and enhancement of endothelial barrier integrity. This guide provides a detailed examination of the molecular signaling pathways initiated by this compound, offering insights into the G-protein-coupled receptor (GPCR) signaling, downstream effector activation, and the experimental methodologies used to elucidate these processes.

Introduction to this compound and the V1a Receptor

This compound is a synthetic analog of vasopressin designed for high selectivity towards the V1a receptor.[1] The V1a receptor is a member of the rhodopsin-like family of G-protein coupled receptors (GPCRs).[2] These receptors are integral membrane proteins characterized by seven transmembrane domains. Upon agonist binding, the V1a receptor undergoes a conformational change that facilitates the activation of intracellular heterotrimeric G-proteins, specifically those of the Gαq/11 family.[2][3][4] This interaction is the critical first step that triggers a cascade of downstream signaling events.

The Core Signaling Cascade: Gq/11-PLC-IP3/DAG Pathway

The canonical signaling pathway for the V1a receptor is the Gq/11 pathway, which leads to the activation of phospholipase C (PLC).[4][5]

-

G-Protein Activation: Upon this compound binding, the V1a receptor acts as a guanine nucleotide exchange factor (GEF) for the associated Gαq/11 subunit. It promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), causing the dissociation of the GTP-bound Gα subunit from the Gβγ dimer.[6]

-

Phospholipase C (PLC) Activation: The activated Gαq/11-GTP subunit directly binds to and activates Phospholipase C-beta (PLCβ).[5][6]

-

Second Messenger Generation: Activated PLCβ catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) .[3][6][7]

-

Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to its receptor (IP3R) on the membrane of the endoplasmic reticulum (ER). This binding opens the IP3R calcium channel, resulting in a rapid and transient release of stored Ca²⁺ into the cytoplasm.[5][8]

-

Protein Kinase C (PKC) Activation: The rise in intracellular Ca²⁺ concentration, in concert with the membrane-bound DAG, synergistically activates classical and novel isoforms of Protein Kinase C (PKC).[8][9] Activated PKC then phosphorylates a multitude of substrate proteins on serine and threonine residues, leading to a wide array of cellular responses.

Key Downstream Signaling Pathways

Activation of the primary Gq/11 pathway by this compound leads to the engagement of further downstream signaling modules, including the RhoA/ROCK and MAPK/ERK pathways.

RhoA/Rho Kinase (ROCK) Pathway

The RhoA/ROCK pathway is critical for regulating the actin cytoskeleton, cell adhesion, and smooth muscle contraction. Its activation by V1aR signaling is a key component of vasoconstriction and endothelial barrier protection.

-

Activation: The Gαq/11 pathway can activate RhoA through RhoGEFs (Rho Guanine Nucleotide Exchange Factors).

-

Mechanism: Activated RhoA (RhoA-GTP) binds to and activates Rho-associated kinase (ROCK).[10]

-

Effects: ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC). This enhances actin-myosin cross-bridge cycling, causing smooth muscle contraction and stress fiber formation, which contributes to endothelial barrier tightening.[11]

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. V1a receptor activation can stimulate this pathway, often through PKC-dependent mechanisms or transactivation of growth factor receptors.[12]

-

Activation: PKC, activated by DAG and Ca²⁺, can phosphorylate and activate components of the MAPK cascade, such as Raf.

-

Cascade: This initiates a sequential phosphorylation cascade: Raf (a MAPKKK) phosphorylates and activates MEK (a MAPKK), which in turn phosphorylates and activates ERK1/2 (a MAPK).[13][14]

-

Effects: Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to phosphorylate transcription factors, altering gene expression.[14]

Quantitative Data Summary

Quantitative assessment of ligand-receptor interactions and downstream effects is crucial for drug development. While specific Ki and EC50 values for this compound are proprietary or not widely published in public literature, data from clinical and preclinical studies provide insight into its effective concentrations.

| Parameter | Value / Range | Context | Species / System | Reference |

| Infusion Rate (Clinical) | 1.25 - 2.5 ng/kg/minute | Phase IIa trial for septic shock | Human | [15] |

| Infusion Rate (Preclinical) | 1 pmol/kg/min | Ovine septic shock model | Sheep | [16][17] |

| Plasma Concentration | 0.19 - 2.24 nmol/L | Measured during infusion in septic shock model | Sheep | [17] |

| V1aR Activation Assay | Calcium Mobilization | Functional assay to measure receptor activation | Recombinant Cell Line | [2] |

Note: EC50 (Half-maximal effective concentration) and Ki (Inhibition constant) are fundamental metrics.[18][19] EC50 measures the concentration of a drug that provokes a response halfway between the baseline and maximum response.[19][20] Ki represents the dissociation constant for an inhibitor binding to an enzyme.[18][21] For agonists, the dissociation constant (Kd) is a more appropriate measure of binding affinity.

Key Experimental Methodologies

The elucidation of this compound's signaling pathways relies on a variety of established biochemical and cell-based assays.

Calcium Mobilization Assay

This assay directly measures the IP3-mediated release of intracellular calcium, a hallmark of Gq/11 activation.

Protocol Outline:

-

Cell Culture: Plate cells endogenously or exogenously expressing the V1a receptor (e.g., A7r5 smooth muscle cells, HEK293-V1aR) in a multi-well plate.

-

Dye Loading: Incubate cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer. The 'AM' ester allows the dye to cross the cell membrane.

-

De-esterification: Intracellular esterases cleave the AM group, trapping the active dye inside the cell.

-

Stimulation: Place the plate in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope. Establish a baseline fluorescence reading.

-

Data Acquisition: Add this compound at various concentrations and record the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular [Ca²⁺].

-

Analysis: Plot the peak fluorescence change against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50.

Western Blot for Phospho-ERK Activation

This technique is used to detect the phosphorylation state of ERK, indicating the activation of the MAPK pathway.

Protocol Outline:

-

Cell Treatment: Culture cells to near confluence, serum-starve them to reduce baseline MAPK activity, and then treat with this compound for various time points or at different concentrations.

-

Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Re-probe the same membrane with an antibody for total ERK to normalize the p-ERK signal, ensuring equal protein loading. Quantify band intensity to determine the fold-change in ERK phosphorylation.

Conclusion

This compound exerts its physiological effects by selectively activating the vasopressin V1a receptor. This initiates a well-defined intracellular signaling cascade beginning with the Gq/11-PLC pathway, leading to the generation of IP3 and DAG. These second messengers orchestrate a rise in intracellular calcium and the activation of PKC, which in turn modulates critical downstream pathways such as RhoA/ROCK and MAPK/ERK. A thorough understanding of these molecular events is fundamental for the rational design and development of V1aR-targeted therapeutics and for optimizing their clinical application in complex conditions like septic shock.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. innoprot.com [innoprot.com]

- 3. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]

- 4. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium mobilization and protein kinase C activation are required for cholecystokinin stimulation of pancreatic cholesterol esterase secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein kinase C: modulation of vasopressin-induced calcium influx and release in A7r5 vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ROCK (RhoA/Rho Kinase) in Cardiovascular–Renal Pathophysiology: A Review of New Advancements [mdpi.com]

- 11. Protective Mechanism of the Selective Vasopressin V1A Receptor Agonist this compound against Endothelial Barrier Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stimulation by vasopressin of ERK phosphorylation and vector-driven water flux in astrocytes is transactivation-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 15. This compound, a novel selective vasopressin V1A agonist, is an effective substitute for norepinephrine in a phase IIa randomized, placebo-controlled trial in septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Selective V(1A) Receptor Agonist, this compound, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Selective V1A Receptor Agonist, this compound, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock* - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 19. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 20. brainly.com [brainly.com]

- 21. researchgate.net [researchgate.net]

In-Vitro Studies of Selepressin on Vascular Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selepressin, a selective agonist for the vasopressin V1a receptor, is a potent vasopressor that has been investigated for its therapeutic potential in conditions such as septic shock. Its mechanism of action primarily involves the contraction of vascular smooth muscle cells (VSMCs), leading to an increase in vascular tone and blood pressure. This technical guide provides a comprehensive overview of the in-vitro effects of this compound on VSMCs, focusing on the underlying signaling pathways, experimental methodologies, and available data. While direct quantitative in-vitro data for this compound on VSMCs is limited in publicly available literature, this guide synthesizes information from studies on the closely related peptide, arginine vasopressin (AVP), and relevant cell types to provide a robust working model for researchers.

Data Presentation

Due to the limited availability of direct quantitative in-vitro data for this compound on vascular smooth muscle cells, this section presents relevant data from in-vivo studies and in-vitro studies on related compounds to provide context for its potential effects.

Table 1: Hemodynamic Effects of this compound in In-Vivo Models

| Parameter | Animal Model | This compound Dose | Observation | Citation |

| Mean Arterial Pressure (MAP) | LPS-induced endotoxemic rabbits | 1 µg/kg/min (IV infusion) | Increased by 38.5% | [1] |

| Mesenteric Vascular Resistance | Endotoxemic rabbits | 1 µg/kg/min (IV infusion) | Increased | [1] |

| Mean Blood Pressure | Healthy dogs | 1-300 ng/kg/min (IV infusion) | Increased by 13% to 18% | [2] |

| Aortic Blood Flow | Healthy dogs | 1-300 ng/kg/min (IV infusion) | Decreased by 40% to 45% | [2] |

Table 2: V1a Receptor Binding and Functional Data for Arginine Vasopressin (AVP) in Rat Aortic Smooth Muscle Cells

| Parameter | Value | Cell Type | Citation |

| Dissociation Constant (KD) for [3H]AVP | 1.42 nM | Adherent rat aortic smooth muscle cells | [3] |

| Maximal Binding Capacity (Bmax) for [3H]AVP | 9,500 sites/cell | Adherent rat aortic smooth muscle cells | [3] |

| EC50 for AVP-induced inositol phosphate accumulation | 1 nM | Adherent rat aortic smooth muscle cells | [3] |

| EC50 for AVP-induced increase in cytosolic Ca2+ | 8.1 nM | Dispersed rat aortic smooth muscle cells | [3] |

Signaling Pathways

The primary mechanism of action of this compound on VSMCs is through the activation of the V1a receptor, a G-protein coupled receptor (GPCR). The signaling cascade is initiated by the binding of this compound to the V1a receptor, which is coupled to the Gq/11 family of G-proteins.

Canonical V1a Receptor Signaling Pathway in VSMCs

Activation of the V1a receptor by this compound is expected to follow the canonical pathway established for arginine vasopressin (AVP) in vascular smooth muscle cells.[4] This pathway leads to an increase in intracellular calcium and subsequent cell contraction.

RhoA/Rho-Kinase Signaling Pathway

In addition to the canonical PLC pathway, V1a receptor activation can also engage the RhoA/Rho-kinase (ROCK) signaling pathway. This pathway contributes to the sensitization of the contractile machinery to calcium and plays a role in sustained contraction. While direct evidence for this compound activating this pathway in VSMCs is not yet available, a study in human lung microvascular endothelial cells has shown that this compound suppresses the inflammatory RhoA/myosin light chain 2 pathway.[5] This suggests a potential role for RhoA signaling in the response to this compound in VSMCs as well.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a new V1A receptor agonist: hemodynamic comparison to vasopressin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasopressin (V1) receptor characteristics in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasopressin signaling pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective Mechanism of the Selective Vasopressin V1A Receptor Agonist this compound against Endothelial Barrier Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Selepressin Infusion in an Ovine Septic Shock Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the use of selepressin, a selective vasopressin V1A receptor agonist, in a clinically relevant ovine model of septic shock. The information is compiled from peer-reviewed research and is intended to guide researchers in designing and executing similar preclinical studies.

Introduction

Septic shock is a life-threatening condition characterized by profound vasodilation, leading to hypotension and organ dysfunction.[1] The standard of care often involves fluid resuscitation and vasopressor therapy, with norepinephrine being the first-line agent.[1] Arginine vasopressin (AVP) is frequently used as a second-line agent.[2][3] However, AVP is non-selective, acting on both V1A receptors (mediating vasoconstriction) and V2 receptors (associated with vasodilation and pro-coagulant effects).[4][5] this compound, a selective V1A receptor agonist, offers a more targeted approach to restoring vascular tone in septic shock.[2][4][6] Preclinical studies in ovine models of septic shock have demonstrated that this compound can be superior to AVP and norepinephrine in improving hemodynamics, reducing vascular leakage, and improving survival.[3][4][7]

Mechanism of Action: V1A Receptor Signaling

This compound exerts its vasopressor effect by selectively activating the V1A receptor on vascular smooth muscle cells. This initiates a signaling cascade that ultimately leads to vasoconstriction and an increase in systemic vascular resistance, counteracting the pathological vasodilation seen in septic shock.

Caption: Signaling pathway of this compound-mediated vasoconstriction via the V1A receptor.

Experimental Protocol: Fecal Peritonitis-Induced Ovine Septic Shock

This protocol is based on the methodology described by He et al. (2016) in their study comparing this compound, arginine vasopressin, and norepinephrine in an ovine septic shock model.[3][7]

Animal Preparation and Instrumentation

-

Anesthesia and Ventilation: Anesthetize the animals and initiate mechanical ventilation.[3][7]

-

Catheterization:

-

Insert a central venous catheter for drug and fluid administration.

-

Place an arterial line for continuous blood pressure monitoring and blood sampling.

-

Insert a Swan-Ganz catheter for monitoring cardiac output and other hemodynamic parameters.

-

Induction of Septic Shock

-

Fecal Peritonitis: Induce peritonitis by inoculating a predefined amount of the animal's own feces into the peritoneal cavity. This method creates a clinically relevant model of septic shock.[7]

Experimental Groups and Infusion Protocol

Animals are typically randomized into different treatment groups. A key feature of published studies is the comparison between early and late intervention.[4][7]

-

Control Group: Receives saline infusion.[3]

-

This compound Group:

-

Arginine Vasopressin (AVP) Group:

-

Norepinephrine (NE) Group:

Intervention Timing

-

Early Intervention: Start vasopressor infusion when the mean arterial pressure (MAP) decreases by 10% from the baseline.[4][7]

-

Late Intervention: Initiate vasopressor infusion when MAP remains below 70 mm Hg despite fluid challenges.[3][7]

Fluid Resuscitation and Monitoring

-

Fluid Management: Administer fluid challenges to maintain adequate cardiac filling pressures.

-

Hemodynamic Target: Titrate the vasopressor infusion to maintain a target MAP of 70–80 mm Hg.[3][7]

-

Monitoring: Continuously monitor hemodynamic parameters (MAP, cardiac index, heart rate), organ function (e.g., creatinine clearance for renal function), and levels of inflammatory markers (e.g., IL-6, nitrite/nitrate).[4][7]

Caption: Experimental workflow for the ovine septic shock model with this compound infusion.

Data Presentation: Summary of Key Findings

The following tables summarize the quantitative outcomes from studies comparing this compound with AVP and norepinephrine in the early intervention arms of an ovine septic shock model.

Table 1: Hemodynamic Parameters

| Parameter | This compound Group | AVP Group | Norepinephrine Group |

| Mean Arterial Pressure (MAP) | Better Maintained | Less Maintained | Less Maintained |

| Cardiac Index | Better Maintained | Less Maintained | Less Maintained |

| Systemic Vascular Resistance Index | Maintained | - | - |

| Left Ventricular Stroke Work Index | Maintained | - | - |

Data synthesized from He et al. (2016).[4][7]

Table 2: Organ Function and Fluid Balance

| Parameter | This compound Group | AVP Group | Norepinephrine Group |

| Blood Lactate Levels | Slower Increase | Faster Increase | Faster Increase |

| Lung Edema (Wet/Dry Ratio) | Lower | Higher | Higher |

| Cumulative Fluid Balance | Lower | Higher | Higher |

| Creatinine Clearance | Higher | Lower | Lower |

| Onset of Oliguria | Later | Earlier | Earlier |

Data synthesized from He et al. (2016).[4][7]

Table 3: Inflammatory Response and Survival

| Parameter | This compound Group | AVP Group | Norepinephrine Group |

| Interleukin-6 (IL-6) Levels | Lower | Higher | Higher |

| Nitrite/Nitrate Levels | Lower | Higher | Higher |

| Survival Time | Longer | Shorter | Shorter |

Data synthesized from He et al. (2016).[4][7]

Conclusion

In a clinically relevant ovine model of fecal peritonitis-induced septic shock, early administration of this compound at an initial dose of 1 pmol/kg/min, titrated to maintain a target MAP, has been shown to be superior to both arginine vasopressin and norepinephrine.[3][7] The benefits of this compound include better preservation of hemodynamic stability, reduced fluid requirements and lung edema, better-maintained renal function, a blunted inflammatory response, and improved survival time.[4][7] These findings underscore the therapeutic potential of selective V1A receptor agonism in the management of septic shock and provide a strong rationale for further clinical investigation.

References

- 1. This compound and Arginine Vasopressin Do Not Display Cardiovascular Risk in Atherosclerotic Rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vasopressin in Sepsis and Other Shock States: State of the Art [mdpi.com]

- 3. A Selective V(1A) Receptor Agonist, this compound, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective V1a agonist, this compound: a promising alternative for treatment of septic shock? - ESICM [esicm.org]

- 5. Selective V1a agonism attenuates vascular dysfunction and fluid accumulation in ovine severe sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. A Selective V1A Receptor Agonist, this compound, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock* - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intravenous Administration of Selepressin in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selepressin (FE 202158) is a synthetic, potent, and highly selective short-acting agonist of the vasopressin V1a receptor.[1] It has been investigated as a non-catecholaminergic vasopressor for the treatment of vasodilatory hypotension, particularly in the context of septic shock.[2][3] The rationale for its development stems from the hypothesis that selective V1a receptor activation could mitigate sepsis-induced vasodilation, vascular leakage, and edema with a more favorable side-effect profile compared to non-selective vasopressors like vasopressin or catecholamines such as norepinephrine.[2][4][5] Clinical trials have been conducted to evaluate the efficacy and safety of intravenously administered this compound in this patient population. These notes provide a detailed overview of the methodologies and key findings from these studies.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects through the selective activation of the vasopressin V1a receptor, a G protein-coupled receptor (GPCR).[6] Activation of the V1a receptor on vascular smooth muscle cells is the primary mechanism for its vasopressor effect.

The signaling cascade initiated by this compound binding to the V1a receptor involves the following key steps:

-

Receptor Binding and Gq Protein Activation: this compound binds to the V1a receptor, inducing a conformational change that activates the associated Gq protein.[6]

-

Phospholipase C Activation: The activated Gq protein stimulates phospholipase C (PLC).[6]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C Activation: Increased intracellular Ca2+ and DAG collectively activate protein kinase C (PKC).[6]

-

Smooth Muscle Contraction: The rise in intracellular Ca2+ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin light chains and ultimately, smooth muscle contraction and vasoconstriction.

In addition to its vasoconstrictive properties, preclinical studies suggest that this compound may also protect endothelial barrier function, potentially reducing vascular leakage, a critical issue in sepsis.[7] This protective effect appears to be mediated through the induction of p53 and suppression of the inflammatory RhoA/myosin light chain 2 pathway.[7]

Clinical Trial Protocols

The following sections detail the methodologies employed in key clinical trials investigating the intravenous administration of this compound.

Phase IIa Feasibility Trial (NCT01000649)

This randomized, double-blind, placebo-controlled multicenter trial was designed to assess the initial pharmacodynamics, pharmacokinetics, and safety of this compound in patients with septic shock.[8][9]

Patient Population:

-

Inclusion Criteria: Adult patients (≥18 years) in the early stages of septic shock who had undergone fluid resuscitation and required vasopressor support.[8][10]

-

Exclusion Criteria: Included acute coronary syndrome, suspected hypovolemia, and cardiac failure.[10]

Study Design and Interventions:

-

Patients were randomized to receive a continuous intravenous infusion of this compound at starting doses of 1.25 ng/kg/minute, 2.5 ng/kg/minute, or 3.75 ng/kg/minute, or a matching placebo.[8][9]

-

The study drug was administered via a central venous catheter.[10]

-

Open-label norepinephrine was co-administered to maintain a target mean arterial pressure (MAP) of ≥65 mmHg.[10] As patients stabilized, the norepinephrine was tapered.

-

The infusion continued until shock resolution or for a maximum of 7 days.[8][9]

Endpoints:

-

Co-Primary Endpoints:

-

Secondary Endpoints: Cumulative fluid balance, organ dysfunction (assessed by Sequential Organ Failure Assessment [SOFA] scores), pharmacokinetic parameters, and safety.[8][10][11]

Phase IIb/III SEPSIS-ACT Trial (NCT02508649)

This was an adaptive, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of this compound in adult patients with septic shock.[2][12]

Patient Population:

-

Inclusion Criteria: Adult patients with septic shock requiring a continuous norepinephrine infusion of more than 5 μ g/min for at least one hour to maintain a target MAP.[2][13][14] Patients had to be enrolled within 12 hours of the onset of shock.[14]

-

Exclusion Criteria: Limitations to full care.[14]

Study Design and Interventions:

-

The trial was designed in two parts. Part 1 utilized a Bayesian adaptive design to identify the optimal dosing regimen.[2][5][15]

-

Patients were randomized to receive a continuous intravenous infusion of one of three this compound dosing regimens (starting at 1.7, 2.5, or 3.5 ng/kg/min) or a matching placebo.[2][13]

-

The study drug infusion rate could be increased by up to 50% if the target MAP could not be maintained or other vasopressors could not be weaned.[14]

-

Titration of the study drug and other vasopressors was guided by a specific protocol.[14]

Endpoints:

-

Primary Endpoint: Ventilator- and vasopressor-free days within 30 days of commencing the study drug.[2][12][15]

-

Key Secondary Endpoints: 90-day mortality, kidney replacement therapy-free days, and ICU-free days.[2][15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effect of this compound vs Placebo on Ventilator- and Vasopressor-Free Days in Patients With Septic Shock: The SEPSIS-ACT Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jwatch.org [jwatch.org]

- 4. Selective V1a agonist, this compound: a promising alternative for treatment of septic shock? - ESICM [esicm.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective Mechanism of the Selective Vasopressin V1A Receptor Agonist this compound against Endothelial Barrier Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a novel selective vasopressin V1A agonist, is an effective substitute for norepinephrine in a phase IIa randomized, placebo-controlled trial in septic shock patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portal.research.lu.se [portal.research.lu.se]

- 10. This compound, a novel selective vasopressin V1A agonist, is an effective substitute for norepinephrine in a phase IIa randomized, placebo-controlled trial in septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ferring Pharmaceuticals begins Phase 2b/3 trial of this compound for treatment of septic shock - Ferring Global [ferring.com]

- 13. rebelem.com [rebelem.com]

- 14. Effect of this compound vs Placebo on Ventilator- and Vasopressor-Free Days in Patients With Septic Shock: The SEPSIS-ACT Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Dosing Regimen of Selepressin in Maintaining Mean Arterial Pressure

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing regimen of Selepressin, a selective vasopressin V1a receptor agonist, for the purpose of maintaining mean arterial pressure (MAP), primarily in the context of septic shock research. The information is compiled from preclinical and clinical studies to guide experimental design and application.

Mechanism of Action

This compound selectively activates the vasopressin V1a receptor, which is primarily located on vascular smooth muscle cells.[1][2][3] This activation initiates a signaling cascade that results in vasoconstriction and a subsequent increase in systemic vascular resistance and mean arterial pressure.[1] Unlike non-selective vasopressin agonists, this compound has minimal activity on V1b and V2 receptors, which may reduce the potential for certain side effects.[4][5]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound via the V1a receptor.

Dosing Regimens

The dosing of this compound has been investigated in both preclinical and clinical settings. The following tables summarize the quantitative data from these studies.

Clinical Dosing Data

| Study Type | Dosing Regimen | Target Population | Key Findings |

| Phase IIa Clinical Trial [4][6][7] | 1.25 ng/kg/min, 2.5 ng/kg/min, 3.75 ng/kg/min continuous IV infusion. | 53 adult patients in early septic shock. | The 2.5 ng/kg/min dose effectively maintained a MAP >60 mmHg while allowing for the weaning of norepinephrine. The 3.75 ng/kg/min dose group was discontinued due to potential safety concerns in one patient. |

| SEPSIS-ACT (Phase 2b/3) Clinical Trial [3][8] | Starting infusion rates of 1.7, 2.5, or 3.5 ng/kg/min as continuous infusions, titrated to hemodynamic parameters. | 828 adult patients with septic shock requiring >5 µ g/min of norepinephrine. | This compound did not significantly improve ventilator- and vasopressor-free days compared to placebo. However, it did lead to a higher MAP and lower norepinephrine requirement in the first 6 hours. |

Preclinical Dosing Data

| Animal Model | Dosing Regimen | Study Context | Key Findings |

| Ovine (Sheep) Model [1][5] | Initial infusion of 1 pmol/kg/min, with stepwise increases of 1 pmol/kg/min up to a maximum of 10 pmol/kg/min. | Peritonitis-induced septic shock. | Early intervention with this compound maintained MAP and cardiac index more effectively than arginine vasopressin or norepinephrine. |

| Canine (Dog) Model [9] | Dose-escalating infusions from 1-300 ng/kg/min. | Healthy, anesthetized dogs to assess hemodynamic effects. | This compound induced a 13% to 18% increase in mean blood pressure. |

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound to maintain mean arterial pressure.

Protocol for Continuous Infusion in a Clinical Research Setting (Based on Phase IIa Trial)

This protocol is designed for the administration of this compound as a continuous intravenous infusion with the goal of replacing a standard vasopressor like norepinephrine.

Objective: To maintain a target Mean Arterial Pressure (MAP) of ≥65 mmHg while weaning off norepinephrine.

Materials:

-

This compound for injection

-

Standard diluent (e.g., 0.9% Sodium Chloride or 5% Dextrose in Water)

-

Infusion pump

-

Central venous catheter

-

Invasive arterial blood pressure monitoring system

Procedure:

-

Patient Selection: Enroll patients with a diagnosis of septic shock who are already on a stable or escalating dose of norepinephrine to maintain a MAP of ≥65 mmHg.

-

Preparation of Infusion: Prepare the this compound infusion according to the investigational pharmacy protocol to a final concentration suitable for controlled administration (e.g., 10 ng/mL).

-

Initiation of this compound: Begin a continuous intravenous infusion of this compound at a starting dose of 2.5 ng/kg/min via a central venous catheter.

-

Norepinephrine Tapering: Once the this compound infusion is initiated, and if the patient is hemodynamically stable (MAP ≥65 mmHg), begin to taper the open-label norepinephrine infusion according to a predefined protocol.

-

Hemodynamic Monitoring: Continuously monitor intra-arterial blood pressure. The primary target is to maintain a MAP of ≥65 mmHg.

-

Dose Adjustment: In this specific protocol, the this compound dose is kept constant. All adjustments to maintain the target MAP are made by titrating the norepinephrine dose.

-